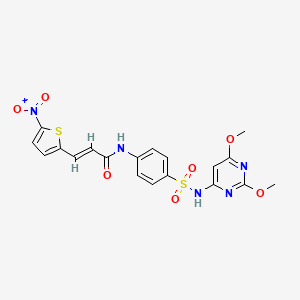
(E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H17N5O7S2 and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : (E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Molecular Formula : C22H22N4O5S
- Molecular Weight : 450.50 g/mol
The structure features a pyrimidine ring, a thiophene moiety, and an acrylamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on preliminary studies:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial infections.
- Anticancer Activity : The acrylamide structure is known to exhibit cytotoxic effects on various cancer cell lines.
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific compound.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study :
- A study investigated the effects of similar acrylamide derivatives on MCF-7 breast cancer cells. Results indicated that these compounds could induce apoptosis through the mitochondrial pathway, suggesting that the compound may have similar properties.
-
Antimicrobial Efficacy :
- Another study tested various sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating potential as an antimicrobial agent.
Future Directions and Applications
Given the promising biological activities demonstrated by related compounds, further research is warranted to explore:
- Mechanistic Studies : Detailed studies to elucidate the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluation of pharmacokinetics and therapeutic efficacy in animal models.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.
Propiedades
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S2/c1-30-17-11-15(21-19(22-17)31-2)23-33(28,29)14-7-3-12(4-8-14)20-16(25)9-5-13-6-10-18(32-13)24(26)27/h3-11H,1-2H3,(H,20,25)(H,21,22,23)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRENVCJJVMSH-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














